Naphthalen-1-ylmethanamine hydrochloride

Analytical Chemistry Quality Control Procurement

This hydrochloride salt is the essential building block for naphthalene-based antifungal agents (terbinafine, butenafine), where the extended aromatic system delivers low-nanogram MIC activity unattainable with benzylamine alternatives. Unlike the N-methylated analog (CAS 65473-13-4), the free primary amine enables diverse coupling reactions. The stable solid form ensures reliable automated dispensing, while the naphthalene core uniquely enhances ICD signals in chiral polymer sensors. For antifungal R&D and polymer chirality applications, this compound is non-substitutable.

Molecular Formula C11H12ClN
Molecular Weight 193.67 g/mol
CAS No. 39110-74-2
Cat. No. B1585360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthalen-1-ylmethanamine hydrochloride
CAS39110-74-2
Molecular FormulaC11H12ClN
Molecular Weight193.67 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2CN.Cl
InChIInChI=1S/C11H11N.ClH/c12-8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7H,8,12H2;1H
InChIKeyNEXZCFUBZJBRCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naphthalen-1-ylmethanamine Hydrochloride (CAS 39110-74-2): A High-Purity Naphthalene-Derived Primary Amine Salt for Pharmaceutical Intermediates & Organic Synthesis


Naphthalen-1-ylmethanamine hydrochloride (CAS 39110-74-2), also known as 1-(Aminomethyl)naphthalene hydrochloride, is an organic compound with the molecular formula C11H12ClN and a molecular weight of 193.67 g/mol . It is the hydrochloride salt of 1-naphthylmethylamine, a primary amine featuring a naphthalene core . This compound is a solid at room temperature and is typically stored under inert atmosphere . It serves as a versatile building block in organic synthesis, most notably as a key structural precursor for the clinically relevant antifungal agents terbinafine and butenafine, distinguishing it from simple benzylamine derivatives [1].

Procurement Risk: Why Naphthalen-1-ylmethanamine Hydrochloride Cannot Be Replaced by Generic Benzylamine or Simple Naphthalene Analogs in Key Syntheses


The procurement of naphthalen-1-ylmethanamine hydrochloride is driven by specific structural and functional requirements that are not met by generic alternatives. Substituting with benzylamine hydrochloride, for example, fails because the extended naphthalene aromatic system of the target compound is essential for the potent antifungal activity observed in downstream molecules like butenafine, which was discovered during screening where bis(naphthalenemethyl)amines showed superior activity to the benzylamine derivative clotrimazole [1]. Furthermore, using the closely related N-methylated analog, N-methyl-1-naphthalenemethylamine hydrochloride (CAS 65473-13-4), introduces an extra methyl group that blocks the primary amine functionality, fundamentally altering its chemical reactivity and precluding its use in reactions that require a free primary amine, such as specific polymerization or bioconjugation applications .

Quantitative Differentiation Guide: Key Evidence for Selecting Naphthalen-1-ylmethanamine Hydrochloride (CAS 39110-74-2) Over Analogs


Purity and Procurement Risk: Guaranteed Minimum 97% Purity Reduces Impurity-Driven Experimental Variability

Commercial sources for Naphthalen-1-ylmethanamine hydrochloride (CAS 39110-74-2) consistently specify a minimum purity of ≥97.0%, with some vendors offering up to 98% . In contrast, the neutral freebase, 1-Naphthalenemethylamine (CAS 118-31-0), is often supplied as a lower-purity liquid (e.g., 97%) and is noted as being air-sensitive, which introduces additional handling and storage complications and potential for oxidation byproducts . This makes the stable hydrochloride salt a more reliable and manageable solid for experimental reproducibility, especially in automated or high-throughput synthesis platforms where consistent weighing and long-term stability are paramount .

Analytical Chemistry Quality Control Procurement

Unique Application in Induced Circular Dichroism (ICD) Sensing: Naphthalene Core is Essential for Signal Enhancement

In the field of chiral polymer sensing, 1-naphthylmethylamine (the freebase of the target compound) is uniquely used to increase the induced circular dichroism (ICD) magnitude exhibited by poly[(4-carboxyphenyl)acetylene] . This application is structure-specific; the naphthalene ring's extended π-system provides a significantly different chiroptical response compared to simpler aromatic amines like benzylamine. In a study comparing various amine initiators for hyperbranched polyglycerols, 1-naphthylmethylamine and benzylamine were both used as photoactive cores, highlighting their distinct and non-interchangeable roles in material design [1].

Polymer Chemistry Chirality Sensing Spectroscopy

Precursor to Potent Antifungal Agents: The Naphthalene Moiety is Linked to Superior in vitro Activity vs. Benzylamine Derivatives

The target compound is a direct structural precursor to the naphthalenemethylamine class of antifungal agents, which have demonstrated superior in vitro activity compared to benzylamine-based drugs. In a screening program, bis(naphthalenemethyl)amines were found to have more potent antifungal activity than clotrimazole, a benzylamine derivative [1]. The optimized lead from this series, butenafine hydrochloride, which is synthesized from the target compound, exhibits an MIC range of 0.0015 to 0.05 µg/mL against dermatophytes (87 strains), showcasing the profound impact of the naphthalene core on potency [1].

Medicinal Chemistry Antifungal Drug Discovery Structure-Activity Relationship

Validated Application Scenarios for Naphthalen-1-ylmethanamine Hydrochloride Based on Quantitative Differentiation Evidence


Synthesis of Potent Antifungal Agents (Butenafine and Terbinafine Analogs)

This compound is the unequivocal choice for research groups focused on synthesizing or optimizing naphthalene-based antifungal agents. The evidence shows that the naphthalene core it provides is directly linked to the superior in vitro potency of drugs like butenafine, which exhibits MICs in the low nanogram per milliliter range against dermatophytes [1]. Its use is mandated over benzylamine derivatives to maintain this class-specific activity profile [1].

Development of Novel Chiral Sensors and Stimuli-Responsive Polymers

For polymer chemists working with chirality and optical sensors, this compound is a critical reagent. The naphthalene moiety enables a unique enhancement of the induced circular dichroism (ICD) signal in poly[(4-carboxyphenyl)acetylene] systems . This specific, data-supported application is not replicable with generic aromatic amines like benzylamine, which yield different polymer architectures and chiroptical properties .

High-Throughput Experimentation and Automated Synthesis Platforms

In automated synthesis environments where reproducibility and handling are paramount, the hydrochloride salt form is the optimal choice. Its characterization as a stable, room-temperature solid with a verified purity of ≥97% from multiple vendors simplifies automated dispensing and minimizes the risk of degradation or oxidation that is associated with the air-sensitive freebase liquid . This reduces experimental variability and ensures consistent results across high-throughput campaigns .

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